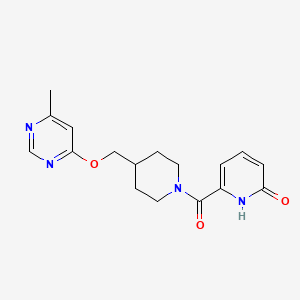
6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one is a complex organic molecule. It features a pyridinone core, which is functionalized with a piperidine ring bearing a pyrimidinyl ether moiety and a carbonyl group. Compounds of this type are often of interest in medicinal chemistry due to their potential biological activity.
准备方法
Synthetic Routes and Reaction Conditions
To synthesize 6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one, a multi-step synthesis is typically employed. One approach might involve:
Formation of the Pyridinone Core: This can be achieved by cyclizing an appropriate precursor under acidic or basic conditions.
Piperidine Ring Introduction: The piperidine ring can be introduced through nucleophilic substitution or reductive amination reactions.
Attaching the Pyrimidinyl Ether Moiety: This step can be done via Williamson ether synthesis, which involves reacting the pyrimidinyl alcohol with an alkyl halide.
Carbonylation: Introducing the carbonyl group typically involves a reaction such as oxidation of an alcohol or addition of a carboxylic acid derivative.
Industrial Production Methods
The industrial production of this compound might involve optimizing each step of the synthetic route for scale-up, including:
Using continuous flow reactors to enhance reaction efficiency.
Employing high-throughput screening to identify optimal reaction conditions.
Implementing robust purification techniques, such as recrystallization or chromatography, to ensure product purity.
化学反应分析
Types of Reactions
The compound 6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one is likely to undergo:
Oxidation and Reduction: The carbonyl group can be reduced to an alcohol or oxidized to an acid or ester.
Substitution Reactions: Both nucleophilic and electrophilic substitution reactions can occur, especially at positions activated by electron-withdrawing or electron-donating groups.
Hydrolysis: The compound can be hydrolyzed to break the ether or amide bonds.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions vary widely, but may involve reagents like alkyl halides, Lewis acids, or bases.
Major Products
From Oxidation: Formation of carboxylic acids or esters from alcohol groups.
From Reduction: Conversion of carbonyl groups to alcohols.
From Substitution: Depending on the specific substituent introduced, the major products will vary in structure and function.
科学研究应用
In Chemistry
This compound is studied for its potential as a ligand in coordination chemistry, due to its ability to donate electrons through the nitrogen atoms in the pyridinone and pyrimidinyl rings.
In Biology and Medicine
In Industry
The compound's ability to form stable complexes with metals can be exploited in catalysis or material science, such as in the creation of metal-organic frameworks (MOFs).
作用机制
The mechanism by which 6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one exerts its effects often involves interaction with biological macromolecules:
Molecular Targets: These could include enzymes like kinases or proteases, where the compound acts as an inhibitor.
Pathways Involved: Signal transduction pathways may be altered by the compound's binding, leading to changes in cellular function or gene expression.
相似化合物的比较
Compared to other compounds with similar structures, such as analogs with variations in the pyrimidinyl or piperidine rings, 6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one may have unique:
Binding Affinities: Differences in how tightly it binds to its target.
Pharmacokinetic Properties: Variations in absorption, distribution, metabolism, and excretion.
List of Similar Compounds
6-(4-(((5-methylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one
6-(4-(((6-ethylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one
6-(4-(((6-methylpyrimidin-5-yl)oxy)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one
This compound's structural intricacy and diverse reactivity profile offer a wealth of opportunities for both fundamental research and practical applications. Whether in the realm of synthesis, biological investigation, or industrial utility, it stands as a testament to the versatile potential of organic molecules.
属性
IUPAC Name |
6-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidine-1-carbonyl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-12-9-16(19-11-18-12)24-10-13-5-7-21(8-6-13)17(23)14-3-2-4-15(22)20-14/h2-4,9,11,13H,5-8,10H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHKBFODSSQJHMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)OCC2CCN(CC2)C(=O)C3=CC=CC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B2948212.png)
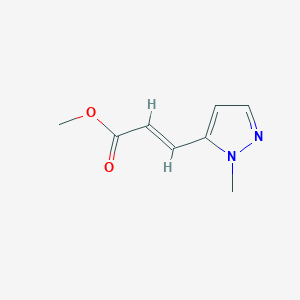
![4-[4-(3-{[(6-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)phenyl]morpholine](/img/structure/B2948214.png)
![1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-piperidino-1-ethanone](/img/structure/B2948215.png)
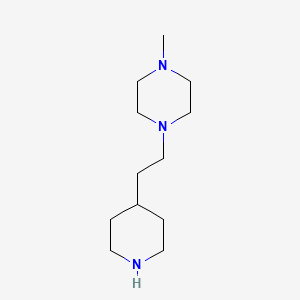
![2-(4-chlorophenyl)-3-(4-methylphenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B2948217.png)
![1-(4-chlorophenyl)-N-[3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]cyclopentane-1-carboxamide](/img/structure/B2948218.png)

![ethyl 2-(butylsulfanyl)-7-methyl-5-(3-methylthiophen-2-yl)-4-oxo-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2948224.png)
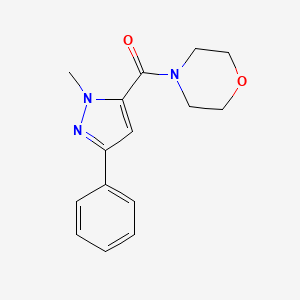
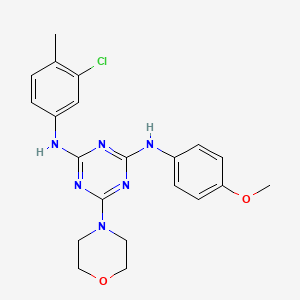
![(3-Ethylphenyl)-[[2-(1-methoxyethyl)-1,3-thiazol-4-yl]methyl]cyanamide](/img/structure/B2948230.png)
![2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2948231.png)

